1,1,1-Trichloro-4-methyl-3-penten-2-ol

Description

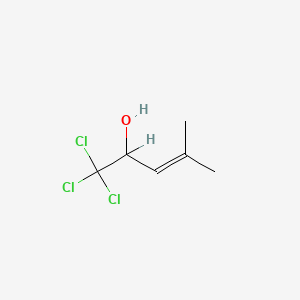

1,1,1-Trichloro-4-methyl-3-penten-2-ol (C₆H₉Cl₃O) is a chlorinated secondary alcohol with a pentenol backbone. Its structure features a hydroxyl group at position 2, a methyl group at position 4, and three chlorine atoms at the 1,1,1 positions. The electron-withdrawing chlorine atoms likely enhance acidity and influence reactivity compared to non-halogenated analogs.

Properties

CAS No. |

6111-14-4 |

|---|---|

Molecular Formula |

C6H9Cl3O |

Molecular Weight |

203.5 g/mol |

IUPAC Name |

1,1,1-trichloro-4-methylpent-3-en-2-ol |

InChI |

InChI=1S/C6H9Cl3O/c1-4(2)3-5(10)6(7,8)9/h3,5,10H,1-2H3 |

InChI Key |

VNIRPUMAEZAXLI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(C(Cl)(Cl)Cl)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

1,1,1-Trifluoro-2-(trifluoromethyl)-4-penten-2-ol (C₆H₅F₆O)

- Structural Differences : Replaces chlorine with fluorine and adds a trifluoromethyl group.

- The trifluoromethyl group increases steric hindrance and thermal stability.

- Reactivity : Fluorinated compounds often resist hydrolysis but may participate in radical reactions under atmospheric conditions (e.g., OH·-initiated oxidation) .

4-Methyl-1-penten-3-ol (C₆H₁₂O)

- Structural Differences : Lacks chlorine atoms and has a double bond at position 1 instead of 3.

- Properties : Lower molecular weight (100.16 g/mol vs. ~203.35 g/mol for the trichloro compound) and higher volatility. The absence of chlorine reduces acidity (pKa ~15–17 vs. ~12–14 for chlorinated analogs).

- Applications : Used in fragrance or pharmaceutical synthesis due to its simpler structure.

1-Methylcyclopentanol (C₆H₁₂O)

- Structural Differences : Cyclic structure vs. linear chain; lacks halogens.

- Properties: Similar molecular weight (100.16 g/mol) to 4-Methyl-1-penten-3-ol but with increased steric hindrance from the cyclopentane ring. Lower solubility in water due to nonpolar cyclic structure.

Data Table: Key Properties of Compared Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 1,1,1-Trichloro-4-methyl-3-penten-2-ol | C₆H₉Cl₃O | 203.35 (calculated) | -Cl₃, -CH₃, -OH | High polarity, enhanced acidity |

| 1,1,1-Trifluoro-2-(trifluoromethyl)-4-penten-2-ol | C₆H₅F₆O | 222.10 (estimated) | -F₃, -CF₃, -OH | High thermal stability, low polarizability |

| 4-Methyl-1-penten-3-ol | C₆H₁₂O | 100.16 | -CH₃, -OH | Volatile, moderate acidity |

| 1-Methylcyclopentanol | C₆H₁₂O | 100.16 | Cyclopentane ring, -CH₃, -OH | Low water solubility, steric hindrance |

Chemical Reactivity and Stability

- Atmospheric Oxidation: Linear alkenols like 4-Methyl-1-penten-3-ol undergo OH·-initiated oxidation, forming carbonyl compounds and peroxides . Chlorination in this compound may alter reaction pathways, favoring dehydrochlorination or forming chlorinated oxidation byproducts.

- Acidity: The trichloro compound’s hydroxyl group is more acidic than non-halogenated analogs due to electron-withdrawing Cl atoms, akin to trifluoro derivatives .

- Thermal Stability : Fluorinated analogs (e.g., C₆H₅F₆O) exhibit higher stability than chlorinated compounds, which may degrade under heat or basic conditions.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 1,1,1-Trichloro-4-methyl-3-penten-2-ol in laboratory settings?

- Methodological Answer : Use nitrile gloves, chemical-resistant goggles, and fume hoods to minimize inhalation/contact risks. Avoid storing near food/feed . Waste must be segregated and disposed via certified hazardous waste contractors to prevent environmental contamination . Regularly monitor workplace exposure limits, though specific thresholds for this compound may require extrapolation from analogous trichloro-alcohols .

Q. How can chromatographic methods verify the purity of this compound?

- Methodological Answer : Employ gas chromatography (GC) with polar columns (e.g., DB-5) and compare retention indices to standards. For non-volatile impurities, reverse-phase HPLC with UV detection (210–260 nm) is suitable. Cross-validate using mass spectrometry to confirm molecular ion peaks (e.g., m/z for Cl isotopes) .

Q. What spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- IR : Look for O–H stretching (3200–3600 cm⁻¹) and C–Cl vibrations (550–850 cm⁻¹).

- NMR : In H NMR, the hydroxyl proton may appear as a broad singlet (~2–5 ppm), while the trichloro-methyl group’s steric effects split neighboring alkene protons into distinct multiplets. C NMR should show characteristic quaternary carbons adjacent to Cl substituents .

Advanced Research Questions

Q. How do competing synthetic routes for this compound influence yield and selectivity?

- Methodological Answer : Compare direct chlorination of 4-methyl-3-penten-2-ol versus stepwise halogenation. Optimize reaction temperature (0–25°C) to suppress side reactions (e.g., elimination). Catalytic acid (e.g., HSO) enhances electrophilic substitution but may require quenching to prevent decomposition. Monitor intermediates via TLC (silica gel, hexane/EtOAc) .

Q. What computational approaches resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Use density functional theory (DFT) to model hydrolysis pathways at different pH levels. Validate experimentally by incubating the compound in buffered solutions (pH 2–12) and analyzing degradation products via LC-MS. Apply kinetic models (e.g., pseudo-first-order) to quantify half-lives and identify pH-dependent degradation mechanisms .

Q. How does the electron-withdrawing effect of trichloro groups influence nucleophilic substitution reactivity?

- Methodological Answer : The –CCl group stabilizes transition states via inductive effects, accelerating S2 reactions. Steric hindrance from the methyl and pentenyl groups, however, may favor elimination (E2) under basic conditions. Use Hammett constants (σ) to predict substituent effects and optimize solvent polarity (e.g., DMF for S, tert-butanol for E2) .

Q. What predictive models assess environmental persistence and toxicity?

- Methodological Answer : Apply the OECD QSAR Toolbox to predict bioaccumulation and ecotoxicity. Input physicochemical properties (logP, water solubility) and compare to structurally related chlorinated alcohols. Validate with Daphnia magna acute toxicity assays and soil half-life studies under OECD 307 guidelines .

Data Contradiction Analysis

Q. How can conflicting reports on the compound’s thermal stability be reconciled?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Variability may arise from impurities (e.g., residual solvents); repurify via fractional distillation (bp ~150–170°C) and retest. Publish full experimental conditions (heating rate, atmosphere) to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.